(2Z)-3-bromopent-2-ene

Catalog No.
S6493578
CAS No.
23068-94-2
M.F
C5H9Br
M. Wt
149
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-3-bromopent-2-ene

CAS Number

23068-94-2

Product Name

(2Z)-3-bromopent-2-ene

Molecular Formula

C5H9Br

Molecular Weight

149

(2Z)-3-bromopent-2-ene is an organic compound characterized by its bromine atom attached to the second carbon of a pentene chain, specifically in the Z configuration. Its molecular formula is C5_5H9_9Br, and it features a double bond between the second and third carbons. The compound is notable for its potential applications in organic synthesis and as a building block in various

Due to its structure:

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions where nucleophiles can replace the bromine atom.
  • Elimination Reactions: This compound can undergo elimination reactions to form alkenes or alkynes, particularly under strong bases.
  • Addition Reactions: The double bond in (2Z)-3-bromopent-2-ene can react with various electrophiles, leading to the formation of new carbon-carbon bonds.

Several methods exist for synthesizing (2Z)-3-bromopent-2-ene:

  • Alkylation of Alkenes: One common method involves the bromination of pent-2-ene using bromine or N-bromosuccinimide under controlled conditions to ensure the formation of the Z isomer.
  • Cadiot–Chodkiewicz Coupling: This method involves coupling terminal alkynes with halogenated compounds, which can yield (2Z)-3-bromopent-2-ene as a product under specific conditions .
  • Sonogashira Coupling: This palladium-catalyzed reaction can also be employed to synthesize (2Z)-3-bromopent-2-ene from suitable precursors .

(2Z)-3-bromopent-2-ene has several applications in organic chemistry:

  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Building Block for Pharmaceuticals: Due to its unique structure, it may be utilized in the development of pharmaceuticals and agrochemicals.
  • Material Science: It can be used in polymer chemistry for creating new materials with desirable properties.

(2Z)-3-bromopent-2-ene shares similarities with other brominated alkenes and pentenes. Here are a few comparable compounds:

Compound NameStructureUnique Features
1-BromopentaneC5_5H11_{11}BrSaturated alkane; lacks double bond
3-Bromo-1-penteneC5_5H9_9BrDifferent position of bromine; more reactive
4-Bromo-1-buteneC4_4H7_7BrShorter chain; different reactivity
(E)-3-bromopent-2-eneC5_5H9_9BrE configuration; different physical properties

Uniqueness of (2Z)-3-bromopent-2-ene

The uniqueness of (2Z)-3-bromopent-2-ene lies in its specific Z configuration at the double bond, which influences its reactivity and interaction with other chemicals compared to its E isomer and other similar compounds. This structural characteristic may provide distinct pathways for synthesis and application in various chemical contexts.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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